2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol is an organic compound characterized by the presence of chlorophenyl, sulfanyl, and fluorophenyl groups attached to an ethanol backbone
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated precursor under basic conditions to form the chlorophenyl sulfanyl intermediate.
Coupling with Fluorophenyl Groups: The intermediate is then reacted with 4-fluorobenzophenone in the presence of a strong base to introduce the fluorophenyl groups.
Reduction to Ethanol: The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol include:
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol: This compound has similar structural features but with chlorophenyl groups instead of fluorophenyl groups.
2-[(4-Fluorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol: This compound contains fluorophenyl groups in place of chlorophenyl groups.
2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol: This compound features bromophenyl groups instead of chlorophenyl groups.
The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,1-bis(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQODMPLYIPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143258 | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-08-1 | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(4-Chlorophenyl)thio]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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